

The Discovery and Enduring Legacy of 1,1'-Binaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

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An in-depth exploration of the synthesis, stereochemistry, and historical significance of the 1,1'-binaphthyl scaffold for researchers, scientists, and drug development professionals.

Introduction: **1,1'-Binaphthalene**, a deceptively simple aromatic hydrocarbon, holds a remarkable position in the history of organic chemistry. Its discovery paved the way for the development of a vast and influential class of chiral ligands and catalysts that have become indispensable tools in modern asymmetric synthesis. The unique stereochemical properties of **1,1'-binaphthalene**, arising from hindered rotation about the C1-C1' bond, a phenomenon known as atropisomerism, have been harnessed to achieve exquisite levels of stereocontrol in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this foundational molecule.

The Genesis: The Ullmann Reaction

The story of **1,1'-binaphthalene** is intrinsically linked to the discovery of the Ullmann reaction. In 1901, German chemist Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.^{[1][2]} This reaction, revolutionary for its time, provided the first reliable method for constructing a carbon-carbon bond between two aromatic rings.^[1] In their seminal 1901 publication in *Berichte der deutschen chemischen Gesellschaft*, Ullmann and Bielecki detailed the synthesis of various biphenyl derivatives and noted the applicability of this method for the formation of binaphthyls.^[1]

Historical Significance of the Ullmann Reaction

The Ullmann reaction was a pivotal development in synthetic organic chemistry, opening up access to a wide range of biaryl compounds that were previously difficult to synthesize. The initial procedure, however, required harsh reaction conditions, typically involving high temperatures and stoichiometric amounts of copper powder.[2] Over the last century, significant advancements have been made, including the use of soluble copper catalysts and various ligands to improve reaction efficiency and broaden the substrate scope.

The Dawn of a New Stereochemical Paradigm: Atropisomerism

While the synthesis of the 1,1'-binaphthyl scaffold was an important achievement, its true significance lay in its unique three-dimensional structure. The concept of stereoisomerism arising from restricted rotation about a single bond, now known as atropisomerism (from the Greek *a* for "not" and *tropos* for "turn"), was first experimentally observed in substituted biphenyls by George Christie and James Kenner in 1922. The term "atropisomer" was later coined by Richard Kuhn in 1933. Due to the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings, free rotation around the C1-C1' bond in **1,1'-binaphthalene** is restricted, leading to the existence of stable, non-superimposable mirror-image isomers (enantiomers).

The First Resolution: Isolating the Enantiomers of 1,1'-Binaphthalene

A crucial milestone in the history of **1,1'-binaphthalene** was the successful separation of its enantiomers. In 1971, Richard E. Pincock and Keith R. Wilson reported the first solid-state resolution of racemic 1,1'-binaphthyl.[3] Their work demonstrated that under specific crystallization conditions, the racemic mixture could be resolved into its constituent enantiomers, paving the way for the exploration of their individual chiroptical properties and their use as chiral auxiliaries and ligands.

Quantitative Data

The following tables summarize key quantitative data for **1,1'-Binaphthalene**.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₄	[4]
Molecular Weight	254.33 g/mol	[4]
Melting Point	158-161 °C	
Boiling Point	452.3 °C at 760 mmHg	
Racemization Half-life	14.5 min at 50 °C	

Racemization Energy Barriers	
Solvent	Activation Energy (kcal/mol)
Various Solvents	23.5 - 24.1

Experimental Protocols

Synthesis of 1,1'-Binaphthalene via Ullmann Coupling (Adapted from historical accounts)

The original Ullmann reaction for the synthesis of **1,1'-binaphthalene** involved the coupling of 1-iodonaphthalene in the presence of copper powder. While the precise details from the 1901 paper are not readily available in modern formats, a representative procedure based on the principles of the classical Ullmann reaction is described below.

Materials:

- 1-Iodonaphthalene
- Copper powder, activated
- Sand (optional, as a heat transfer medium)
- High-boiling point solvent (e.g., dimethylformamide, nitrobenzene) - Note: Early procedures often ran neat.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-iodonaphthalene and a stoichiometric amount of activated copper powder is prepared.
- The mixture is heated to a high temperature (typically $> 200\text{ }^{\circ}\text{C}$) with vigorous stirring. The reaction can be exothermic, and the temperature should be carefully controlled.
- The reaction is monitored for the disappearance of the starting material (e.g., by thin-layer chromatography).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid residue is extracted with a suitable organic solvent (e.g., toluene, chloroform).
- The organic extracts are filtered to remove copper and copper salts.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **1,1'-binaphthalene**.

Resolution of Racemic 1,1'-Binaphthyl by Solid-State Crystallization (Conceptual, based on the work of Pincock and Wilson)

The method developed by Pincock and Wilson relies on the principle of spontaneous resolution during crystallization.

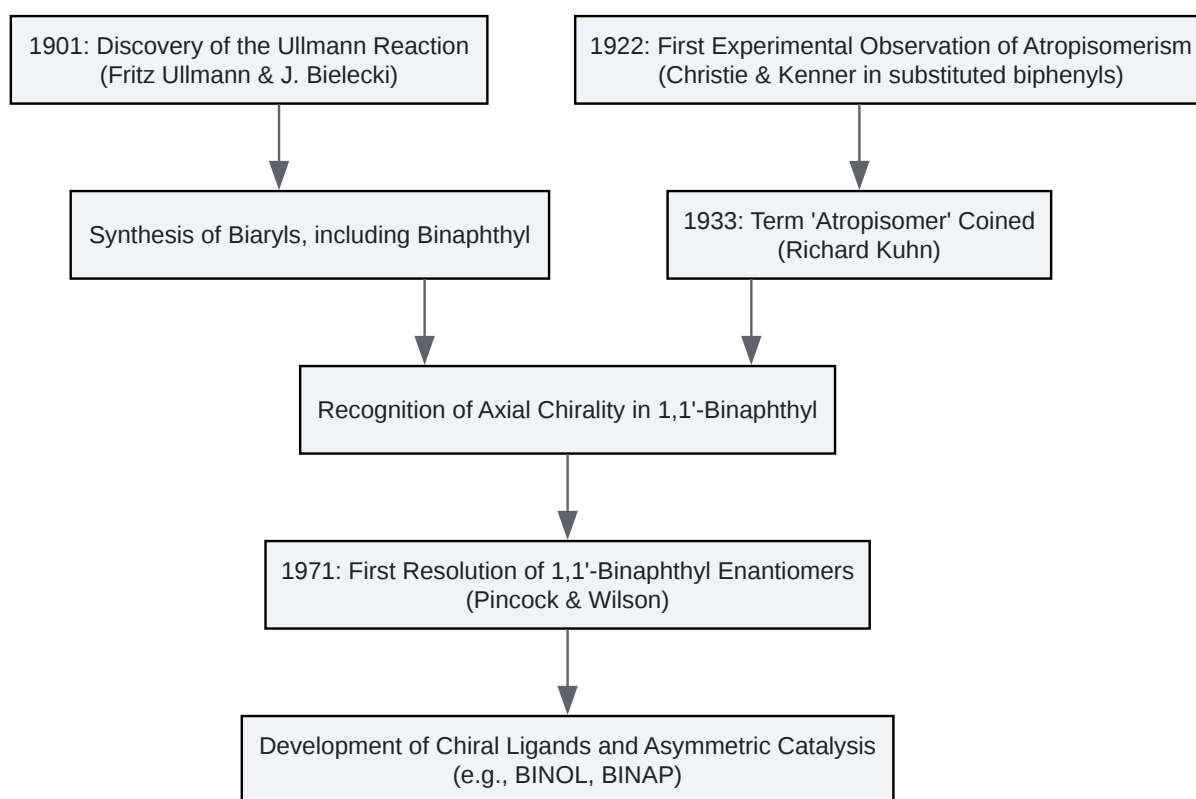
Procedure Outline:

- A supersaturated solution of racemic 1,1'-binaphthyl is prepared in a suitable solvent at an elevated temperature.
- The solution is allowed to cool slowly and undisturbed.
- As the solution cools, crystals of both the (+) and (-) enantiomers will begin to form.

- Under carefully controlled conditions, it is possible to induce the preferential crystallization of one enantiomer by seeding the solution with a small crystal of the desired enantiomer.
- The resulting crystals are then physically separated based on their morphology or by manual sorting to obtain the resolved enantiomers.

Logical Relationships and Workflows

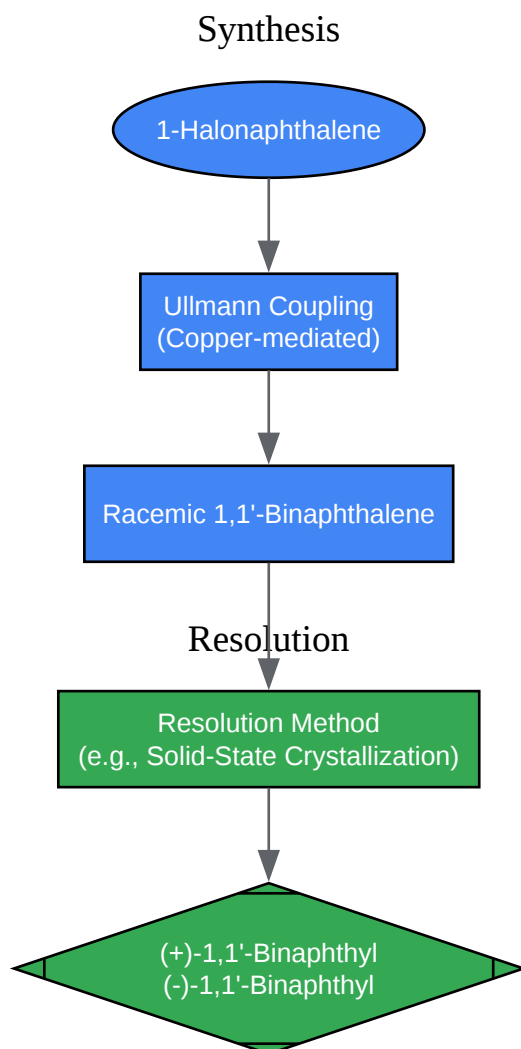
Historical Development of 1,1'-Binaphthalene



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Caption: A timeline illustrating the key discoveries leading to the understanding and application of **1,1'-Binaphthalene**.

General Workflow for the Synthesis and Resolution of 1,1'-Binaphthalene



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Caption: A simplified workflow for the synthesis of racemic **1,1'-Binaphthalene** and its subsequent resolution into enantiomers.

Conclusion

The discovery and subsequent exploration of **1,1'-binaphthalene** and its derivatives represent a landmark in the field of stereochemistry and asymmetric synthesis. From its initial synthesis via the Ullmann reaction to the resolution of its enantiomers and the development of highly effective chiral ligands, the 1,1'-binaphthyl scaffold has had a profound and lasting impact on the ability of chemists to control the three-dimensional arrangement of atoms in molecules. The

principles established through the study of this remarkable molecule continue to underpin significant advancements in drug discovery, materials science, and catalysis, solidifying its place as a cornerstone of modern organic chemistry.

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